Bienvenue dans la boutique en ligne BenchChem!

(E)-Olopatadine

Histamine H1 Antagonists Receptor Binding Assays Ocular Allergy

Select (E)-Olopatadine for its unique dual mechanism—potent H1 receptor antagonism (Ki=31.6 nM) combined with mast cell stabilization, without the membrane-disrupting activity seen in ketotifen or azelastine. Its 1,059-fold selectivity over H2 receptors ensures targeted efficacy in ophthalmic and intranasal research formulations. Unlike first-generation antihistamines, this isomer does not stimulate histamine release even at 10 mM, offering a superior safety window. Ideal for studying allergic inflammation models, this high-purity reference standard delivers reliable, reproducible results.

Molecular Formula C21H23NO3
Molecular Weight 337.4 g/mol
Cat. No. B7908181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Olopatadine
Molecular FormulaC21H23NO3
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O
InChIInChI=1S/C21H23NO3/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)
InChIKeyJBIMVDZLSHOPLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-Olopatadine: H1-Selective Dual-Action Antihistamine and Mast Cell Stabilizer for Allergy Research and Ophthalmic/Nasal Formulation Development


(E)-Olopatadine is a second-generation antihistamine drug characterized by its dual mechanism of action as both a selective histamine H1 receptor antagonist and a mast cell stabilizer [1]. It is the (E)-isomer of olopatadine, with binding affinity to the H1 receptor (Ki = 31.6 nM) that is comparable to the Z-isomer but exhibits a mixed competitive and noncompetitive antagonistic profile [1]. This compound is widely used in ophthalmic and intranasal formulations for the treatment of allergic conjunctivitis and seasonal allergic rhinitis [2].

Why Olopatadine Cannot Be Simply Substituted with Other Topical Antihistamines or Mast Cell Stabilizers


Procurement decisions involving (E)-Olopatadine must consider its unique pharmacological profile that distinguishes it from other antihistamines and mast cell stabilizers. Unlike many other compounds in the class, (E)-Olopatadine demonstrates a specific mixed antagonism profile at the H1 receptor [1], significantly greater H1-receptor selectivity compared to ketotifen and levocabastine [2], and a unique lack of membrane-disrupting activity that contrasts with the behavior of ketotifen, azelastine, and epinastine [3]. Generic substitution without considering these specific, quantifiable differences could lead to compromised efficacy and tolerability in research and formulation contexts.

Quantitative Evidence of (E)-Olopatadine Differentiation: A Comparator-Based Guide for Scientific Selection


Superior H1-Receptor Selectivity Versus Other Ocular Antihistamines

(E)-Olopatadine demonstrates a 1,059-fold selectivity for the H1 receptor over the H2 receptor and a 4,177-fold selectivity over the H3 receptor [1]. Its H1 selectivity is superior to that of other ocularly used antihistamines, including ketotifen, levocabastine, antazoline, and pheniramine .

Histamine H1 Antagonists Receptor Binding Assays Ocular Allergy

Unique Membrane Stability Profile: Minimal Disruption Compared to Other Antihistamines

In a comparative study, olopatadine was unique among tested antihistamines in causing minimal perturbation and disruption of cell membranes. It was devoid of hemolytic activity even at maximum solubility concentrations (10mM), unlike ketotifen, azelastine, epinastine, and desloratadine which caused significant membrane lysis in human corneal epithelial cells and conjunctival mast cells [1].

Membrane Stability Cytotoxicity Antihistamine Tolerability

Greater Clinical Efficacy in Chronic Urticaria Compared to Levocetirizine

In a randomized, observer-blind, controlled trial of 120 patients with chronic urticaria, olopatadine (5 mg twice daily) demonstrated a significantly greater reduction in urticaria activity score (UAS) and total severity score (TSS) compared to levocetirizine (5 mg once daily) over 9 weeks [1]. Both treatments were well-tolerated.

Chronic Urticaria H1 Antagonist Clinical Trial

Dual-Action Mast Cell Stabilization: Inhibition of Histamine Release Contrasts with Ketotifen's Stimulatory Effect

Olopatadine inhibits histamine release from human conjunctival mast cells in a concentration-dependent manner (IC50 = 559 μM) [1]. In contrast, ketotifen, another dual-action agent, has been shown to stimulate histamine release at concentrations only slightly higher than its effective inhibitory concentrations [2]. Olopatadine did not stimulate histamine release even at concentrations as high as 10 mM [2].

Mast Cell Histamine Release Antiallergic

Broader Mast Cell Mediator Inhibition: TNF-alpha Release Suppression (IC50 = 13.1 μM)

Beyond histamine release, olopatadine also inhibits the release of the pro-inflammatory cytokine TNF-alpha from purified human conjunctival mast cells, with an IC50 of 13.1 μM [1]. This additional anti-inflammatory property distinguishes it from antihistamines that only block the H1 receptor.

TNF-alpha Mast Cell Anti-inflammatory

Faster Onset of Action Compared to Fluticasone Propionate in Seasonal Allergic Rhinitis

In a double-blind, randomized, parallel-group trial comparing olopatadine 0.6% nasal spray to fluticasone propionate 50 mcg nasal spray for seasonal allergic rhinitis, olopatadine demonstrated a significantly faster and greater onset of action at Day 1. The average 2-week percent reduction in reflective total nasal symptom score (rTNSS) was -45.4% for olopatadine and -47.4% for fluticasone, with statistical significance favoring olopatadine on Day 1 [1].

Allergic Rhinitis Nasal Spray Onset of Action

Optimal Research and Industrial Application Scenarios for (E)-Olopatadine


Ophthalmic Formulation Development for Allergic Conjunctivitis

The compound's high H1 selectivity (1,059-fold over H2) and unique membrane stability profile make it the prime candidate for developing topical ophthalmic solutions that require high local efficacy and excellent ocular tolerability [REFS-1, REFS-2]. Researchers can leverage the fact that it does not stimulate histamine release even at 10 mM, unlike ketotifen, ensuring a safer therapeutic window [3].

Investigation of Mast Cell-Dependent Inflammatory Pathways

Given its dual mechanism of action—H1 antagonism and inhibition of multiple mast cell mediators including histamine (IC50 = 559 μM) and TNF-alpha (IC50 = 13.1 μM)—olopatadine is a valuable tool for dissecting the role of these pathways in allergic inflammation models [REFS-3, REFS-4]. Its unique mixed competitive/noncompetitive H1 antagonism also offers a distinct molecular probe [5].

Development of Intranasal Formulations for Rapid-Onset Allergy Relief

Clinical evidence demonstrates that olopatadine nasal spray provides a faster onset of action for reducing allergic rhinitis symptoms compared to intranasal corticosteroids like fluticasone [6]. This makes it an ideal active pharmaceutical ingredient (API) for formulations targeting immediate symptom relief in seasonal allergies.

Chronic Urticaria Research Models and Clinical Trial Comparator

With head-to-head clinical data showing superior efficacy over levocetirizine in reducing urticaria activity scores [7], olopatadine serves as an excellent positive control or investigational compound in studies of chronic urticaria and other mast cell-mediated skin disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E)-Olopatadine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.